N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 872994-33-7
VCID: VC4782639
InChI: InChI=1S/C21H18N6O3S/c28-21(16-4-2-1-3-5-16)22-13-12-19-24-23-18-10-11-20(25-26(18)19)31-14-15-6-8-17(9-7-15)27(29)30/h1-11H,12-14H2,(H,22,28)
SMILES: C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C21H18N6O3S
Molecular Weight: 434.47

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

CAS No.: 872994-33-7

Cat. No.: VC4782639

Molecular Formula: C21H18N6O3S

Molecular Weight: 434.47

* For research use only. Not for human or veterinary use.

N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide - 872994-33-7

Specification

CAS No. 872994-33-7
Molecular Formula C21H18N6O3S
Molecular Weight 434.47
IUPAC Name N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Standard InChI InChI=1S/C21H18N6O3S/c28-21(16-4-2-1-3-5-16)22-13-12-19-24-23-18-10-11-20(25-26(18)19)31-14-15-6-8-17(9-7-15)27(29)30/h1-11H,12-14H2,(H,22,28)
Standard InChI Key HZAOQCOHFPBCQP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

N-(2-(6-((4-Nitrobenzyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS: 872994-33-7) is a heterocyclic compound featuring a fused triazole-pyridazine core. Its molecular formula is C21H18N6O3S, with a molecular weight of 434.47 g/mol. The IUPAC name reflects its intricate structure: N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide. Key structural components include:

  • A 1,2,4-triazolo[4,3-b]pyridazine scaffold.

  • A 4-nitrobenzylthio substituent at position 6.

  • A benzamide group linked via an ethyl chain at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H18N6O3S
Molecular Weight434.47 g/mol
CAS Number872994-33-7
SolubilityNot fully characterized
Melting PointData unavailable

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole-pyridazine core. Key steps include:

  • Cyclocondensation: Reaction of hydrazine derivatives with pyridazine precursors to form the triazole ring .

  • Thioether Formation: Introduction of the 4-nitrobenzylthio group via nucleophilic substitution using 4-nitrobenzyl mercaptan.

  • Amide Coupling: Attachment of the benzamide group using benzoyl chloride in the presence of a base like diisopropylethylamine.

Critical Parameters:

  • Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography.

  • Yields depend on temperature control (typically 60–80°C) and solvent selection (e.g., DMF or THF) .

Structural and Spectroscopic Analysis

The compound’s structure has been validated through spectroscopic methods:

  • NMR Spectroscopy:

    • 1H NMR: Signals at δ 8.2–8.4 ppm (aromatic protons from nitrobenzyl), δ 7.5–7.7 ppm (benzamide protons), and δ 3.8–4.1 ppm (ethyl linker).

    • 13C NMR: Peaks at 165 ppm (amide carbonyl) and 150 ppm (nitro group).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 435.1 [M+H]+.

Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesSource
1H NMR (DMSO-d6)δ 8.3 (s, 2H, Ar-NO2)
13C NMR165 ppm (C=O)
ESI-MS435.1 [M+H]+

Applications in Drug Development

Oncology

  • Combretastatin A-4 Analogs: Rigid triazolo-pyridazine scaffolds mimic the Z-configuration of combretastatin, enhancing metabolic stability .

  • Targeted Therapies: Potential use in angiogenesis inhibition due to tubulin targeting .

Infectious Diseases

  • Antitubercular Activity: Nitroaryl groups enhance activity against M. tuberculosis .

Comparative Analysis with Related Compounds

Table 3: Activity Comparison of Triazolo-Pyridazine Derivatives

CompoundTargetIC50 (μM)Source
This CompoundTubulinPending
3-Amino-4-methoxyphenyl analogTubulin0.008–0.014
4-Nitrobenzylthio derivativeKinases0.42–18.2

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes via X-ray crystallography or cryo-EM.

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Toxicology: Evaluate organ-specific toxicity in preclinical models.

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